REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>CN(C=O)C>[CH3:1][C:2]1[N:7]=[C:6]([C:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[O:10])[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(=O)O
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Name
|
|
Quantity
|
870 mg
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Type
|
reactant
|
Smiles
|
N1CCOCC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
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Type
|
CUSTOM
|
Details
|
under stirring at ice temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After the mixture was stirred at same temperature for 15 minutes
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Duration
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15 min
|
Type
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STIRRING
|
Details
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the solution was stirred at room temperature overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure, and water
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Type
|
ADDITION
|
Details
|
was added to the residue
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography on silica gel (methylene chloride-methanol-triethylamine=900:30:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |